Fmoc-N-Me-Val-OH
CAS No.: 84000-11-3
VCID: VC21542755
Molecular Formula: C21H23NO4
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-N-Me-Val-OH, also known as N-Fmoc-N-methyl-L-valine, is a modified peptide derivative widely used in peptide and peptidomimetic synthesis. It is a white to off-white powder with a molecular formula of C21H23NO4 and a molecular weight of 353.41 . This compound plays a crucial role in various applications within the pharmaceutical, biotechnology, and chemical sectors. Uses of Fmoc-N-Me-Val-OHFmoc-N-Me-Val-OH is utilized in several key applications:
Research Findings and ApplicationsFmoc-N-Me-Val-OH is a critical component in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptide sequences with high purity . Its unique structure enhances the stability and efficacy of pharmaceutical compounds, making it valuable in drug development . Additionally, it is used in biotechnology for producing peptide-based therapeutics, aiding in the treatment of diseases such as cancer and metabolic disorders . |
---|---|
CAS No. | 84000-11-3 |
Product Name | Fmoc-N-Me-Val-OH |
Molecular Formula | C21H23NO4 |
Molecular Weight | 353.4 g/mol |
IUPAC Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid |
Standard InChI | InChI=1S/C21H23NO4/c1-13(2)19(20(23)24)22(3)21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,23,24)/t19-/m0/s1 |
Standard InChIKey | YCXXXPZNQXXRIG-IBGZPJMESA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | CC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | CC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
PubChem Compound | 978328 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume